N1-(2-chlorophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide
Descripción
N1-(2-Chlorophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by:
- Oxalamide linker: A stable amide-based scaffold common in antiviral and flavoring agents.
- Tetrahydro-2H-thiopyran-4-yl-piperidine moiety: The sulfur-containing thiopyran ring distinguishes it from oxygenated analogs, influencing lipophilicity and metabolic stability.
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2S/c20-16-3-1-2-4-17(16)22-19(25)18(24)21-13-14-5-9-23(10-6-14)15-7-11-26-12-8-15/h1-4,14-15H,5-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUJNVUWSYWOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N1-(2-chlorophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide, also known by its CAS number 2034617-90-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.9 g/mol. Its structure features a chlorophenyl group and a tetrahydrothiopyran moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034617-90-6 |
| Molecular Formula | C19H26ClN3O2S |
| Molecular Weight | 395.9 g/mol |
Research indicates that N1-(2-chlorophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide may act as a DGAT2 inhibitor . DGAT2 (diacylglycerol O-acyltransferase 2) plays a crucial role in lipid metabolism, making it a target for obesity and metabolic syndrome treatments . The inhibition of this enzyme can lead to reduced triglyceride levels in the liver and adipose tissue.
Pharmacological Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines, suggesting potential anti-cancer properties. For instance, it has shown effectiveness in reducing cell viability in breast cancer cell lines through apoptosis induction .
Study 1: Anti-Cancer Activity
A recent study investigated the effects of N1-(2-chlorophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide on MCF-7 breast cancer cells. The results indicated:
- IC50 Value : The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity.
- Mechanism : Apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V staining in treated cells.
Study 2: Lipid Metabolism Effects
Another study focused on the compound's role as a DGAT2 inhibitor:
- Lipid Accumulation : Inhibition led to a significant decrease in lipid accumulation in HepG2 cells.
- Triglyceride Levels : Triglyceride levels were reduced by approximately 30% in treated cells compared to controls.
Comparación Con Compuestos Similares
Table 1: Key Structural and Pharmacological Features
*Calculated based on molecular formula.
Structural Differences and Implications
Thiopyran vs. Oxygenated Rings: The sulfur atom in thiopyran increases lipophilicity (higher logP) compared to tetrahydro-2H-pyran analogs, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Pharmacological Activity
- Antiviral Potential: Analogs like Compounds 8 and 13 inhibit HIV entry by targeting the CD4-binding site. The target compound’s thiopyran group may enhance binding affinity through hydrophobic interactions, though potency data are lacking .
- Flavoring Applications: Oxalamides like S336 exhibit high metabolic stability and low toxicity (NOEL = 100 mg/kg), suggesting the target compound could serve similar roles if derivatized with flavor-enhancing groups .
Metabolic and Toxicological Profile
- Microsomal Stability : Oxalamides generally resist amide hydrolysis, as seen in S336 and related flavoring agents . The thiopyran ring may undergo sulfur oxidation, forming sulfoxide metabolites, but this requires validation.
- Toxicity: Structural analogs like S336 show high safety margins (margin >33 million for flavoring use). For therapeutic applications, the target compound’s NOEL would need empirical determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
